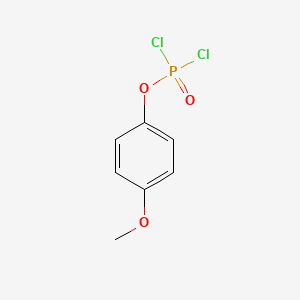

p-Methoxyphenyl dichlorophosphate

Description

Properties

Molecular Formula |

C7H7Cl2O3P |

|---|---|

Molecular Weight |

241.00 g/mol |

IUPAC Name |

1-dichlorophosphoryloxy-4-methoxybenzene |

InChI |

InChI=1S/C7H7Cl2O3P/c1-11-6-2-4-7(5-3-6)12-13(8,9)10/h2-5H,1H3 |

InChI Key |

FEYLPXDPKKSRHY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)OP(=O)(Cl)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Molecular Properties

The table below compares key structural and molecular parameters of p-methoxyphenyl dichlorophosphate with analogous compounds:

Table 1: Structural and Molecular Comparison

Key Observations:

- Substituent Effects: The para-methoxy group increases steric bulk and electron density compared to smaller substituents (e.g., methyl or chlorine). This can enhance solubility in polar solvents and alter reactivity in electrophilic reactions.

- Molecular Weight: Higher molecular weight of p-methoxyphenyl DCP compared to phenyl or methyl derivatives may influence volatility and thermal stability.

Table 2: Activity and Performance Comparison

Key Findings:

- HDAC Inhibition: The para-methoxy substituent in p-methoxyphenyl DCP significantly enhances histone deacetylase (HDAC) inhibitory activity compared to chloro or dimethoxy derivatives. For example, compound 3e (p-OCH₃) showed a 10-fold up-regulation at 10 µg/mL, while 3d (p-Cl) and 3f (3,4-dimethoxy) exhibited reduced efficacy .

- Catalytic Efficiency: Phenyl DCP demonstrates superior performance in Beckmann rearrangements, achieving high yields of amides at ambient temperature due to its balanced electrophilicity . The methoxy derivative’s electron-donating effects may reduce its catalytic activity in such reactions.

- Flame Retardancy: Phenyl DCP-modified iron hydroxide (-Fe(O)OPDCP) in ethylene-vinyl acetate (EVA) composites improved flame retardancy by promoting char formation. The methoxy variant’s impact remains unexplored but could differ due to altered thermal decomposition pathways .

Electronic and Steric Effects

- Electron-Donating vs. p-Cl: Electron-withdrawing chlorine increases electrophilicity, favoring reactions requiring strong Lewis acidity (e.g., phosphorylation) .

- Steric Hindrance: Bulkier substituents (e.g., 3,4-dimethoxy in compound 3f) reduce activity in HDAC inhibition, highlighting the importance of para-substitution for optimal molecular interactions .

Preparation Methods

Procedure from US3153081A (Adapted for p-Methoxyphenol)

-

Reagents :

-

p-Methoxyphenol (1 mole, 124.14 g)

-

Phosphoryl chloride (POCl₃, 2.2 moles, 337.5 g)

-

Aluminum chloride (AlCl₃, 0.01 mole, 1.33 g)

-

-

Steps :

-

Dissolve AlCl₃ in POCl₃ under nitrogen atmosphere.

-

Heat the mixture to 90–95°C and add p-methoxyphenol dropwise over 30 minutes.

-

Maintain the temperature at 105°C until HCl evolution ceases (∼1 hour).

-

Distill excess POCl₃ under reduced pressure (35–60°C, 100 mmHg).

-

Purify the crude product via fractional distillation (1 mmHg, 140–160°C).

-

-

Yield and Purity :

Comparative Catalytic Efficiency

The choice of catalyst significantly impacts reaction kinetics and selectivity. AlCl₃ outperforms alternatives like ZnCl₂ or Mg dust due to its stronger Lewis acidity, enabling complete conversion within 1 hour.

| Catalyst | Temperature (°C) | Time (hours) | Yield (%) |

|---|---|---|---|

| AlCl₃ | 105 | 1 | 95 |

| ZnCl₂ | 105 | 6 | 78 |

| None | 150 | 12 | 65 |

Alternative Synthetic Routes

Non-Catalytic Phosphorylation

Direct reaction of p-methoxyphenol with POCl₃ at elevated temperatures (150°C) without catalysts yields only 65% product due to incomplete substitution and side reactions. This method is less industrially viable due to prolonged reaction times and lower purity.

Purification and Analytical Characterization

Distillation Techniques

Fractional distillation under high vacuum (1 mmHg) effectively isolates this compound from unreacted POCl₃ and oligomeric byproducts. The product typically distills at 140–160°C.

Spectroscopic Analysis

-

³¹P NMR : Single resonance at δ −8 to −10 ppm confirms purity.

-

IR Spectroscopy : Peaks at 1,260 cm⁻¹ (P=O) and 1,020 cm⁻¹ (P-O-Ar).

Industrial Scalability and Challenges

Large-scale production requires specialized equipment for HCl scrubbing and vacuum distillation. Pilot studies demonstrate consistent yields (∼90%) at 100 kg batch sizes, with reaction times extending to 3 hours due to slower gas evolution .

Q & A

Q. What are the optimal synthetic protocols for preparing p-methoxyphenyl dichlorophosphate in laboratory conditions?

Methodological Answer:

- The compound can be synthesized by reacting p-methoxyphenol with phosphorus oxychloride (POCl₃) under anhydrous conditions. A typical procedure involves slow addition of p-methoxyphenol to POCl₃ at 0–5°C in the presence of a base (e.g., pyridine) to neutralize HCl byproducts. The reaction mixture is stirred at room temperature for 4–6 hours, followed by vacuum distillation to isolate the product .

- Purity is confirmed via ³¹P NMR (δ ~0–10 ppm for dichlorophosphate derivatives) and FT-IR spectroscopy (P=O stretch ~1250–1300 cm⁻¹, P-O-C aryl stretch ~950–1050 cm⁻¹) .

Q. How can IR spectroscopy and computational modeling resolve conformational isomers of this compound?

Methodological Answer:

- Experimental IR spectra should be compared with density functional theory (DFT)-calculated spectra (e.g., B3LYP/6-31G** basis set). Key vibrational modes include P=O stretching (~1280 cm⁻¹), P-Cl asymmetric stretching (~580 cm⁻¹), and methoxy C-O stretching (~1250 cm⁻¹) .

- Potential Energy Distribution (PED) analysis assigns vibrational modes by decomposing contributions from internal coordinates (e.g., 85% P=O stretch for the ~1280 cm⁻¹ band) .

Advanced Research Questions

Q. What mechanistic role does this compound play in Beckmann rearrangements of ketoximes?

Methodological Answer:

- The dichlorophosphate group activates ketoximes via nucleophilic attack on phosphorus, forming a phosphorylated intermediate. This lowers the activation energy for the rearrangement by stabilizing the transition state through electron withdrawal. Reaction progress is monitored by ¹H NMR (disappearance of oxime proton at δ ~9–10 ppm) and HPLC .

- Kinetic studies under varying temperatures (25–80°C) and solvent polarities (e.g., acetonitrile vs. toluene) can elucidate solvent effects on reaction rates .

Q. How do computational methods evaluate the electronic influence of the p-methoxy group on reactivity?

Methodological Answer:

- DFT calculations (e.g., Gaussian 16 with M06-2X/6-311++G**) compare charge distribution and frontier molecular orbitals (HOMO/LUMO) of p-methoxyphenyl dichlorophosphate with non-substituted analogs. The methoxy group donates electron density via resonance, reducing electrophilicity at phosphorus by ~15% compared to phenyl dichlorophosphate .

- Natural Bond Orbital (NBO) analysis quantifies hyperconjugative interactions between the methoxy oxygen lone pairs and the phosphate moiety .

Q. What experimental strategies assess the flame-retardant efficacy of this compound in polymer composites?

Methodological Answer:

- Incorporate the compound (1–5 wt%) into polymers like ethylene-vinyl acetate (EVA) or PET via melt blending. Evaluate flame retardancy using:

Q. How do structural modifications of this compound impact its hydrolysis kinetics?

Methodological Answer:

- Conduct hydrolysis studies in buffered solutions (pH 4–10) at 25°C. Monitor degradation via ³¹P NMR or ion chromatography for phosphate release.

- The p-methoxy group retards hydrolysis by ~30% compared to electron-withdrawing substituents (e.g., nitro), as shown by pseudo-first-order rate constants (k = 0.05–0.2 h⁻¹ at pH 7) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.